3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate
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Overview
Description
3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate is an organic compound that features a nitro group, a pyrrolidine ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step involves esterification to form the acetate ester. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and the potential hazards associated with nitro compounds.
Chemical Reactions Analysis
Types of Reactions
3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate ester can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the carboxylic acid derivative.
Scientific Research Applications
3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Nitroaromatic compounds: Compounds such as nitrobenzene and nitrophenol have similar nitro groups.
Uniqueness
3-((2-Nitro-5-(pyrrolidin-1-yl)phenyl)amino)propyl acetate is unique due to the combination of its nitro group, pyrrolidine ring, and acetate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2-nitro-5-pyrrolidin-1-ylanilino)propyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-12(19)22-10-4-7-16-14-11-13(17-8-2-3-9-17)5-6-15(14)18(20)21/h5-6,11,16H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWPIZWEIITPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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